Desmodianone A
CAS No.:
Cat. No.: VC1828003
Molecular Formula: C26H28O6
Molecular Weight: 436.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H28O6 |
|---|---|
| Molecular Weight | 436.5 g/mol |
| IUPAC Name | 5,7-dihydroxy-3-[7-hydroxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]-6-methyl-2,3-dihydrochromen-4-one |
| Standard InChI | InChI=1S/C26H28O6/c1-14(2)6-5-8-26(4)9-7-16-10-17(20(28)12-21(16)32-26)18-13-31-22-11-19(27)15(3)24(29)23(22)25(18)30/h6-7,9-12,18,27-29H,5,8,13H2,1-4H3 |
| Standard InChI Key | MTAXKRLEJKCTMO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C2=C(C=C1O)OCC(C2=O)C3=C(C=C4C(=C3)C=CC(O4)(C)CCC=C(C)C)O)O |
Introduction
Chemical Properties and Structure
Molecular Composition and Physical Characteristics
Research and Analysis Methods
Structural Characterization Methods
The structural elucidation of Desmodianone A relies on a combination of spectroscopic and spectrometric techniques. High-resolution electron impact mass spectrometry (HR-EI-MS) has been used to determine the molecular formula and analyze fragmentation patterns, providing insights into structural subunits . Nuclear Magnetic Resonance (NMR) spectroscopy, including both 1H and 13C NMR, plays a crucial role in determining the precise arrangement of atoms and functional groups within the molecule. Heteronuclear correlation (HETCOR) experiments, particularly long-range correlation studies, have been employed to confirm the positions of substituents, such as methyl groups . Additional spectroscopic methods used in characterizing related desmodianones include Ultraviolet (UV) spectroscopy, which provides information about chromophoric systems, and Infrared (IR) spectroscopy, which identifies specific functional groups based on their characteristic vibrational frequencies . These techniques collectively enable researchers to propose and confirm the three-dimensional structure of complex natural products like Desmodianone A.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume